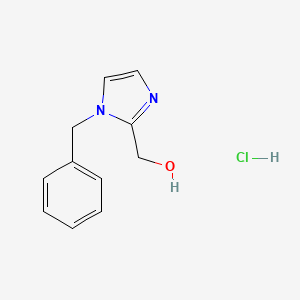

1-Benzyl-2-(hydroxymethyl)imidazole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Benzyl-2-(hydroxymethyl)imidazole hydrochloride” is a chemical compound1. However, detailed information about this specific compound is not readily available.

Synthesis Analysis

The synthesis of imidazole derivatives has been extensively studied2. However, the specific synthesis process for “1-Benzyl-2-(hydroxymethyl)imidazole hydrochloride” is not readily available in the sources I found.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be analyzed using various techniques3. However, the specific molecular structure of “1-Benzyl-2-(hydroxymethyl)imidazole hydrochloride” is not readily available in the sources I found.

Chemical Reactions Analysis

Imidazole derivatives are known to participate in a variety of chemical reactions45. However, the specific chemical reactions involving “1-Benzyl-2-(hydroxymethyl)imidazole hydrochloride” are not readily available in the sources I found.

Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be analyzed using various techniques58. However, the specific physical and chemical properties of “1-Benzyl-2-(hydroxymethyl)imidazole hydrochloride” are not readily available in the sources I found.

Applications De Recherche Scientifique

Synthesis and Reactions in Azole Chemistry 1-Benzyl-2-(hydroxymethyl)imidazole hydrochloride is used in azole chemistry for synthesizing various imidazole derivatives. For instance, its synthesis and reactions have been studied, showing its potential in creating 2-cyanoimidazoles and other derivatives through various reactions such as deoxygenation and chlorination (Ferguson & Schofield, 1975).

Directed Lithiation in Organic Synthesis The compound plays a role in the synthesis of 2-substituted 1-hydroxyimidazoles through directed lithiation. This process involves deoxygenating and deprotonating 1-benzyl-2-(hydroxymethyl)imidazole to produce various substituted imidazoles, which are useful in organic synthesis (Eriksen et al., 1998).

Palladium-Catalyzed Cyclization In palladium-catalyzed cyclization, 1-benzyl-2-(hydroxymethyl)imidazole is used to create 1-benzyl-4-methylimidazoles with various substituents. This method provides access to amino acid mimetics with a C-terminal imidazole, demonstrating its utility in synthesizing bioactive molecules (Zaman, Mitsuru, & Abell, 2005).

Formation of Polymer Membranes This compound is also significant in the synthesis of thermoresponsive copolymers. For example, its copolymerization with N-vinylimidazole results in copolymers with upper critical solution temperature (UCST)-type transitions in water, which are important for various industrial applications (Meiswinkel & Ritter, 2013).

Inhibitor Studies in Corrosion Science In corrosion science, 1-benzylimidazole, a related compound, has been studied for its corrosion inhibitive performance on steel in acidic solutions, indicating the potential use of similar imidazole derivatives in protecting metals from corrosion (Ismail et al., 2019).

Safety And Hazards

Orientations Futures

Imidazole derivatives have been the subject of extensive research due to their wide range of biological activities12. However, the specific future directions for research on “1-Benzyl-2-(hydroxymethyl)imidazole hydrochloride” are not readily available in the sources I found.

Propriétés

IUPAC Name |

(1-benzylimidazol-2-yl)methanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O.ClH/c14-9-11-12-6-7-13(11)8-10-4-2-1-3-5-10;/h1-7,14H,8-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMLMINSSLRAGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-2-(hydroxymethyl)imidazole hydrochloride | |

CAS RN |

5272-57-1 |

Source

|

| Record name | NSC151037 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3-Methylphenyl)amino]acetic acid](/img/structure/B1355013.png)

![(6R,7R)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)-thio)methyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1355016.png)

![[(2-Methylphenyl)methyl]hydrazine](/img/structure/B1355028.png)

![6,8-Dioxabicyclo[3.2.1]octan-3-one](/img/structure/B1355035.png)

![4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1355042.png)